Dioctyl dihydrogen diphosphate is a chemical compound that belongs to the class of organophosphates, which are esters of phosphoric acid. This compound is primarily used as a plasticizer and as an additive in various industrial applications. Its structure includes two octyl groups attached to a diphosphate backbone, which contributes to its functional properties in enhancing the flexibility and durability of materials.
Dioctyl dihydrogen diphosphate can be synthesized from phosphoric acid and octanol through esterification reactions. The compound is not naturally occurring and is produced synthetically for industrial purposes.
The synthesis of dioctyl dihydrogen diphosphate typically involves the following steps:
Dioctyl dihydrogen diphosphate has a complex molecular structure characterized by:
Dioctyl dihydrogen diphosphate can participate in various chemical reactions, including:
The mechanism of action for dioctyl dihydrogen diphosphate primarily involves its role as a plasticizer in polymers. When added to materials such as polyvinyl chloride, it interacts with polymer chains to increase flexibility and reduce brittleness.
The effectiveness of dioctyl dihydrogen diphosphate as a plasticizer can be quantified by measuring:
Dioctyl dihydrogen diphosphate is utilized in various scientific and industrial applications, including:
DDP is systematically named dioctyl dihydrogen diphosphate, reflecting its two octyl ester groups and two acidic protons bonded to a diphosphate core. Alternative nomenclature includes:
Table 1: Standard Chemical Identifiers of DDP
| Identifier Type | Value |
|---|---|
| CAS No. | 26658-09-3 |
| Molecular Formula | C₁₆H₃₆O₇P₂ |
| Molecular Weight | 402.40 g/mol |
| SMILES | CCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCC |
| InChIKey | UMHKOAYRTRADAT-UHFFFAOYSA-N |
DDP’s structure comprises two octyl chains linked via oxygen atoms to a central P–O–P bridge, with two ionizable hydroxyl groups. Key properties include:
Table 2: Key Physical Properties of DDP
| Property | Value |
|---|---|
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 489.9 ± 28.0 °C (760 mmHg) |
| Flash Point | 250.1 ± 24.0 °C |
| Molecular Weight | 402.40 g/mol |
| LogP | 5.18 |
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 140456-78-6
CAS No.: 20184-94-5